1-Cyclohexyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-Cyclohexyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
The synthesis of 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of cyclohexylhydrazine with an appropriate aldehyde or ketone. One common method is the condensation of cyclohexylhydrazine with 4-formylpyrazole under acidic or basic conditions . The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product. Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
1-Cyclohexyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 1-Cyclohexyl-1H-pyrazole-4-carboxylic acid, while reduction yields 1-Cyclohexyl-1H-pyrazole-4-methanol.
Scientific Research Applications
1-Cyclohexyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory, analgesic, and antipyretic properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: It serves as a biochemical tool in proteomics research, aiding in the study of protein interactions and functions.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological targets .
Comparison with Similar Compounds
1-Cyclohexyl-1H-pyrazole-4-carbaldehyde can be compared with other pyrazole derivatives, such as:
1-Phenyl-1H-pyrazole-4-carbaldehyde: This compound has a phenyl group instead of a cyclohexyl group, which can influence its chemical reactivity and biological activity.
1-Methyl-1H-pyrazole-4-carbaldehyde: The presence of a methyl group can affect the compound’s solubility and interaction with biological targets.
1-Cyclohexyl-1H-pyrazole-4-carboxylic acid: This compound is an oxidized form of this compound and has different chemical properties and applications.
The uniqueness of this compound lies in its cyclohexyl group, which imparts specific steric and electronic effects, influencing its reactivity and interactions with other molecules.
Properties
IUPAC Name |
1-cyclohexylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-8-9-6-11-12(7-9)10-4-2-1-3-5-10/h6-8,10H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBDNPCWBJBVJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=C(C=N2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389805 |
Source
|
Record name | 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80389805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957312-98-0 |
Source
|
Record name | 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80389805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-cyclohexyl-1H-pyrazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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